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MANCHESTER, UK – December 22, 2025 – In the intricate world of drug discovery and

materials science, a profound understanding of a molecule's three-dimensional architecture is

paramount. This technical guide delves into the structural and geometric properties of 2,5-
Thiophenedicarboxaldehyde, a key building block in the synthesis of various functional

organic materials and potential therapeutic agents. While a definitive experimental crystal

structure of the title compound is not publicly available, this paper presents a comprehensive

overview based on closely related crystallographic data and computational studies.

Introduction
2,5-Thiophenedicarboxaldehyde (C₆H₄O₂S) is a symmetrical aromatic dialdehyde built upon

a central thiophene ring.[1][2] Its molecular structure, characterized by two reactive aldehyde

groups at the 2 and 5 positions of the thiophene ring, renders it a versatile precursor in the

synthesis of Schiff bases, polymers, and other complex organic molecules.[3] The planarity of

the thiophene ring and the conjugation with the aldehyde groups give rise to interesting

electronic and photophysical properties, making it a molecule of significant interest for

researchers in medicinal chemistry and materials science.[1]

Crystal Structure
As of the date of this publication, a single-crystal X-ray diffraction study providing the definitive

crystal structure of 2,5-Thiophenedicarboxaldehyde has not been reported in publicly
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accessible databases. However, the crystal structures of closely related derivatives have been

elucidated, offering valuable insights into the probable packing and intermolecular interactions.

For instance, the crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-

toluidine, a Schiff base synthesized directly from 2,5-Thiophenedicarboxaldehyde, has been

determined. This derivative crystallizes in the monoclinic space group C2/c. The detailed

experimental protocol for this determination serves as a robust blueprint for the crystallographic

analysis of 2,5-Thiophenedicarboxaldehyde itself.

Table 1: Representative Crystallographic Data for a 2,5-Thiophenedicarboxaldehyde
Derivative

Parameter Value

Crystal System Monoclinic

Space Group C2/c

a (Å) 37.166(2)

b (Å) 6.0292(2)

c (Å) 7.5814(4)

α (°) 90

β (°) 93.452(7)

γ (°) 90

Volume (Å³) 1695.78(15)

Z 4

Radiation type Mo Kα

Temperature (K) 298

Data obtained from the crystallographic study of N,N′-[(thiophene-2,5-

diyl)bis(methanylylidene)]di-p-toluidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1296998?utm_src=pdf-body
https://www.benchchem.com/product/b1296998?utm_src=pdf-body
https://www.benchchem.com/product/b1296998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Geometry
Computational studies, particularly those employing Density Functional Theory (DFT), have

been instrumental in elucidating the molecular geometry of 2,5-Thiophenedicarboxaldehyde.

These studies consistently indicate a planar molecular structure, a consequence of the

aromaticity of the thiophene ring.[1] The aldehyde groups are predicted to be coplanar with the

thiophene ring, allowing for maximum π-electron delocalization.

The following table summarizes key computed bond lengths and angles. It is important to note

that these are theoretical values and may differ slightly from experimental data, should it

become available.

Table 2: Computed Molecular Geometry of 2,5-Thiophenedicarboxaldehyde

Bond/Angle Atom Pair/Triplet Length (Å) / Angle (°)

Bond Lengths

C=O C(aldehyde)-O ~1.21

C-C (aldehyde) Thiophene-C(aldehyde) ~1.47

C-S Thiophene ring ~1.72

C=C Thiophene ring ~1.38

C-C Thiophene ring ~1.44

C-H Aldehyde ~1.11

C-H Thiophene ring ~1.08

Bond Angles

O=C-C Aldehyde-Thiophene ~124

O=C-H Aldehyde ~121

C-S-C Thiophene ring ~92

S-C=C Thiophene ring ~111

C=C-C Thiophene ring ~112
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Note: These values are typical for thiophene aldehydes and are based on computational

models. Experimental values may vary.

Experimental Protocols
The determination of the crystal structure of a small molecule like 2,5-
Thiophenedicarboxaldehyde would typically involve single-crystal X-ray diffraction. The

following protocol is based on the successful structure determination of a closely related Schiff

base derivative and represents a standard methodology.[3]

Crystal Growth
Single crystals suitable for X-ray diffraction would first need to be grown. A common method

involves the slow evaporation of a saturated solution of 2,5-Thiophenedicarboxaldehyde in

an appropriate solvent or a mixture of solvents. For instance, recrystallization from a toluene

and methanol mixture, or slow evaporation from a p-xylene solution, has proven effective for

similar compounds.[3]

Data Collection
A suitable single crystal would be mounted on a diffractometer. The data collection is typically

performed at a controlled temperature, often 298 K, using monochromatic X-ray radiation, such

as Mo Kα (λ = 0.71073 Å).[3] The diffractometer collects a series of diffraction patterns as the

crystal is rotated.

Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal

structure is then solved using direct methods and refined by full-matrix least-squares on F².

Software packages such as SHELXS and SHELXL are commonly used for this purpose. The

refinement process adjusts atomic positions and thermal parameters to achieve the best fit

between the observed and calculated structure factors.
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Experimental workflow for crystal structure determination.

Molecular Structure Visualization
The planar structure of 2,5-Thiophenedicarboxaldehyde, as predicted by computational

models, is depicted below. The atom numbering is provided for clarity in identifying bond

lengths and angles in Table 2.

Molecular structure of 2,5-Thiophenedicarboxaldehyde.

Conclusion
While the experimental crystal structure of 2,5-Thiophenedicarboxaldehyde remains to be

elucidated, this technical guide provides a robust framework for understanding its structural

properties. Based on the detailed analysis of a closely related derivative and supported by

computational modeling, we can confidently describe its molecular geometry as planar. The

provided experimental protocol offers a clear pathway for future crystallographic studies. A

definitive single-crystal X-ray analysis of the title compound would be a valuable contribution to

the scientific community, providing precise data on its solid-state conformation and

intermolecular interactions, which are crucial for the rational design of new materials and

pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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